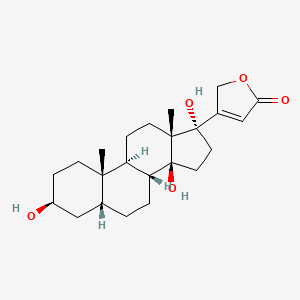

17-Hydroxydigitoxigenin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-20-7-5-16(24)11-14(20)3-4-18-17(20)6-8-21(2)22(26,9-10-23(18,21)27)15-12-19(25)28-13-15/h12,14,16-18,24,26-27H,3-11,13H2,1-2H3/t14-,16+,17+,18-,20+,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAPWFMQSGITBY-IKVCRZIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=CC(=O)OC5)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@]4(C5=CC(=O)OC5)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Engineered Biotransformation of 17 Hydroxydigitoxigenin

Elucidation of Natural Biosynthetic Pathways in Plant Systems

The biosynthesis of 17-Hydroxydigitoxigenin, like other cardiac glycosides, is a multi-step process that begins with fundamental building blocks of steroid metabolism. nih.govbiorxiv.org Plants of the Digitalis genus, commonly known as foxgloves, are the primary natural sources of these medicinally important compounds. thieme-connect.comd-nb.info

Identification of Precursor Molecules and Intermediary Metabolites

Subsequent transformations involve a series of pregnane (B1235032) derivatives. While the complete pathway is still under investigation, key intermediates have been identified through feeding experiments with radiolabeled precursors and analysis of plant extracts. thieme-connect.com These include progesterone (B1679170), 5β-pregnan-3,20-dione, and 3β-hydroxy-5β-pregnan-20-one. mdpi.com The pathway then proceeds through further hydroxylations and modifications to form the cardenolide aglycone.

Table 1: Key Precursors and Intermediates in Cardenolide Biosynthesis

| Compound | Role in Pathway |

| Cholesterol | Initial Precursor nih.govbiorxiv.org |

| Pregnenolone (B344588) | Key Intermediate nih.govbiorxiv.org |

| Progesterone | Intermediate mdpi.com |

| 5β-Pregnan-3,20-dione | Intermediate mdpi.com |

| 3β-Hydroxy-5β-pregnan-20-one | Intermediate mdpi.com |

| Digitoxigenin (B1670572) | Cardenolide Aglycone researchgate.net |

Characterization of Enzymatic Steps and Responsible Biocatalysts

The conversion of precursor molecules into this compound is orchestrated by a suite of specialized enzymes. The characterization of these biocatalysts is fundamental to understanding and manipulating the biosynthetic pathway.

Hydroxylation reactions are critical for the bioactivity of cardiac glycosides. Several cytochrome P450 monooxygenases are involved in introducing hydroxyl groups at specific positions on the steroid nucleus. nih.govbiorxiv.org For instance, the 12β-hydroxylation of digitoxin (B75463) to produce digoxin (B3395198) is a well-studied biotransformation step carried out by a specific 12β-hydroxylase. jmb.or.krkoreascience.kr Similarly, 16β-hydroxylation is another key step in the formation of certain cardenolides. thieme-connect.com While the specific hydroxylase responsible for the 17-position is a subject of ongoing research, it is evident that a cascade of these enzymes is essential for creating the diverse array of cardenolides found in Digitalis.

Filamentous fungi have also been shown to be capable of hydroxylating digitoxigenin at various positions, including 1β, 7β, and 8β, highlighting the potential of microbial systems for producing novel cardenolide analogs. nih.gov

The final step in the biosynthesis of many cardiac glycosides is the attachment of a sugar chain to the 3β-hydroxyl group of the aglycone. mdpi.comnumberanalytics.com This glycosylation is catalyzed by a series of specific glycosyltransferases (GTs). numberanalytics.comrsc.org These enzymes utilize nucleotide-activated sugars, such as UDP-glucose or UDP-digitoxose, as donor substrates. mdpi.comnumberanalytics.com The number and type of sugar units can significantly influence the pharmacological properties of the final compound. rsc.org

The attachment of the sugar moieties is a stepwise process, with different GTs responsible for adding specific sugars to the growing glycan chain. mdpi.com For example, the formation of digitoxin from digitoxigenin involves the sequential addition of three digitoxose (B191001) units. mdpi.com

Table 2: Key Enzymes in Cardenolide Biosynthesis

| Enzyme Class | Function | Example |

| Cytochrome P450 Monooxygenases | Steroid hydroxylation | 12β-hydroxylase jmb.or.krkoreascience.kr |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Oxidation/Reduction of steroid nucleus | Involved in early steps of the pathway nih.govcellmolbiol.org |

| Progesterone 5β-reductase (P5βR) | Reduction of the steroid A/B ring junction | Crucial for the formation of the 5β-cardenolide backbone nih.govresearchgate.net |

| Glycosyltransferases (GTs) | Attachment of sugar moieties | UDP-glucose:digitoxin 16'-O-glucosyltransferase jmb.or.kr |

Molecular Regulation of Gene Expression in Biosynthesis

The production of this compound is tightly regulated at the genetic level. The expression of the genes encoding the biosynthetic enzymes is controlled by a complex network of regulatory factors, ensuring that these compounds are produced in the correct tissues and at the appropriate developmental stages.

The expression of genes involved in cardiac glycoside biosynthesis is influenced by various transcription factors. biorxiv.org Studies have shown that the expression of genes like 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone 5β-reductase (P5βR) is often highest in the leaves of Digitalis plants, which are the primary site of cardenolide accumulation. cellmolbiol.org

Post-Transcriptional and Post-Translational Modulations

The biosynthesis of cardenolides is a multi-step process catalyzed by a series of enzymes, including cytochrome P450s and glycosyltransferases. scielo.brresearchgate.netnih.gov The regulation of this pathway extends beyond simple gene transcription, involving sophisticated control at the post-transcriptional and post-translational levels to fine-tune the production of these complex steroids.

Post-transcriptional modification , such as alternative splicing, plays a crucial role in expanding the functional diversity of proteins from a single gene. mdpi.com In eukaryotes, the initial transcript, or pre-mRNA, contains both coding regions (exons) and non-coding regions (introns). The process of splicing removes introns and joins exons to produce mature mRNA. plos.org Alternative splicing allows for different combinations of exons to be joined, creating multiple protein isoforms from one gene. mdpi.com This mechanism is a key regulator in many biological processes. mdpi.comfrontiersin.org For instance, studies on the cardiac protein titin have shown that its alternative splicing can be modulated by cardenolides like digoxin and digitoxin, indicating a complex feedback relationship between these compounds and the expression of cellular machinery. plos.org While direct evidence for alternative splicing of the specific enzymes in the this compound pathway is still emerging, it represents a plausible mechanism for regulating the production of different cardenolide structures within the plant.

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can dramatically alter their activity, localization, or stability. wikipedia.org Key enzymes in steroid biosynthesis, particularly cytochrome P450 monooxygenases, are subject to such regulation. mpg.de Phosphorylation, the addition of a phosphate (B84403) group, is a common PTM that can act as a molecular switch. wikipedia.org In steroidogenic P450 enzymes, phosphorylation can regulate catalytic activity by modulating the efficiency of electron transfer from redox partners like P450 oxidoreductase (POR). bohrium.comoup.com For an enzyme like P450c17, which has dual hydroxylase and lyase activities, factors such as the molar ratio of POR to the P450 enzyme and the presence of accessory proteins like cytochrome b5 can be influenced by PTMs, thereby directing the biosynthetic pathway towards specific steroid products. bohrium.comoup.com This level of control is essential for preventing the accumulation of toxic intermediates and ensuring the efficient production of the desired final compound.

Microbial Biotransformation as a Synthetic Tool

Microbial biotransformation has emerged as a powerful and versatile strategy for the structural modification of complex molecules like cardenolides. orientjchem.org Utilizing whole microbial cells or their isolated enzymes allows for highly specific chemical reactions that are often difficult or impossible to achieve through traditional synthetic chemistry. orientjchem.orgthieme-connect.com

Filamentous fungi are particularly well-suited for steroid biotransformation due to their robust and diverse enzymatic systems, which are analogous in many ways to those found in mammals. orientjchem.orgpsu.edu Species from genera such as Cochliobolus, Fusarium, Aspergillus, and Alternaria have been successfully employed to modify cardenolide structures. scielo.brresearchgate.netgrafiati.comnih.gov For example, Cochliobolus lunatus is known for its ability to hydroxylate various steroids. thieme-connect.comnih.gov

The selection of a microorganism is based on its inherent ability to perform the desired chemical transformation. Once a suitable strain is identified, its efficiency and selectivity can often be enhanced through process optimization or genetic engineering. Recent advances have focused on engineering P450 enzymes to improve their regioselectivity. For instance, the fungal P450 from Cochliobolus lunatus (P-450lun) was engineered through site-directed mutagenesis to enhance its 14α-hydroxylation activity on progesterone, a key precursor type in steroid synthesis. mdpi.com Such engineering efforts are crucial for directing the biotransformation towards a specific, desired product and are paving the way for the large-scale production of novel steroid derivatives. mdpi.comnju.edu.cn

One of the most valuable applications of microbial biotransformation is the ability to introduce hydroxyl groups at specific (regioselective) and stereochemically defined (stereoselective) positions on the steroid nucleus. This is particularly important for cardenolides, as hydroxylation patterns significantly influence their biological activity.

Fungi have proven adept at these precise modifications. For example, the biotransformation of digitoxigenin, the direct precursor to this compound, has been extensively studied. Cochliobolus lunatus can hydroxylate digitoxigenin at the 1β, 7β, and 8β positions, and also oxidize the C-3 hydroxyl group to a ketone, forming digitoxigenone. scielo.brpsu.edu Similarly, Fusarium ciliatum is capable of introducing a hydroxyl group at the 12β position to produce digoxigenin (B1670575), as well as oxidizing the C-3 position. researchgate.netscielo.brscielo.br The fungus Alternaria eureka has also been shown to catalyze oxygenation reactions at the C-7 and C-12 sites of the related cardenolide, gitoxigenin. nih.gov These reactions demonstrate the remarkable specificity of microbial enzymes.

Table 1: Examples of Microbial Biotransformation of Digitoxigenin

| Microorganism | Substrate | Reaction Type | Product(s) | Reference |

|---|---|---|---|---|

| Cochliobolus lunatus | Digitoxigenin | 1β-Hydroxylation | 1β-Hydroxydigitoxigenin | scielo.brpsu.edu |

| Cochliobolus lunatus | Digitoxigenin | 7β-Hydroxylation | 7β-Hydroxydigitoxigenin | scielo.brpsu.edu |

| Cochliobolus lunatus | Digitoxigenin | 8β-Hydroxylation | 8β-Hydroxydigitoxigenin | scielo.brpsu.edu |

| Cochliobolus lunatus | Digitoxigenin | C-3 Oxidation | Digitoxigenone | scielo.brnih.gov |

| Fusarium ciliatum | Digitoxigenin | 12β-Hydroxylation | Digoxigenin | researchgate.netscielo.br |

| Fusarium ciliatum | Digitoxigenin | C-3 Oxidation & 12β-Hydroxylation | Digoxigenone (B15342972) | researchgate.netscielo.br |

| Absidia orchidis | Digitoxigenin | 7β-Hydroxylation | 7β-Hydroxydigitoxigenin | scispace.com |

Glycosylation, the attachment of sugar moieties, and its reverse, deglycosylation, are critical modifications that affect the solubility, stability, and bioactivity of cardenolides. Microbial systems offer enzymatic tools for both processes.

Deglycosylation is often a preliminary step in creating new derivatives from naturally occurring glycosides. For instance, fungi like Aspergillus ochraceus can hydrolyze the sugar chain of digitoxin to yield the aglycone, digitoxigenin, which can then be used as a substrate for further modifications. grafiati.com

Conversely, microbial glycosyltransferases can be used to add sugar units to the cardenolide core, a process that is synthetically challenging. While many studies focus on hydroxylation, the potential for microbial glycosylation is significant for creating novel analogs. Catalyst-controlled chemical methods are also being developed to achieve regioselective glycosylation, providing access to new derivatives that can be further studied. acs.org

The power of biocatalysis lies in its ability to generate libraries of novel compounds from a single precursor. By combining the various reactions described—hydroxylation, oxidation, and glycosylation—a vast array of structural analogs of this compound can be produced. For example, starting with digitoxigenin, one could use Fusarium ciliatum to produce digoxigenin (12β-hydroxydigitoxigenin). scielo.br This product could then potentially be subjected to another microorganism or an isolated enzyme to introduce another hydroxyl group or a sugar moiety, creating a completely new molecule. This chemoenzymatic approach, combining microbial transformations with chemical synthesis steps, is a highly efficient strategy for creating diversified cardenolide libraries for further research. nju.edu.cnbiorxiv.org

In Vitro Metabolic Studies and Enzymatic Transformations

In vitro metabolic studies using systems such as liver microsomes, S9 fractions, or isolated hepatocytes are essential for understanding how compounds are processed by metabolic enzymes. labcorp.commdpi.comwuxiapptec.com These systems contain a cocktail of enzymes, primarily from the cytochrome P450 family, that are responsible for the biotransformation of foreign compounds. nih.gov

Studies on digitoxin, a closely related glycoside, using rat liver preparations have shown that metabolism proceeds through two major pathways: the stepwise cleavage of the sugar moieties and the hydroxylation of the steroid nucleus (e.g., at the C-12 position to form digoxin-related metabolites). These reactions are dependent on NADPH and are mediated by microsomal enzymes. labcorp.com The metabolic stability of a compound can be assessed by incubating it with these preparations and measuring its rate of disappearance over time. mdpi.comwuxiapptec.com For a compound like this compound, in vitro studies would likely reveal its susceptibility to further oxidation, hydroxylation, or conjugation reactions, such as glucuronidation, which increases water solubility and facilitates elimination.

Identification of Metabolic Pathways in Cellular Systems

The biotransformation of cardiac glycosides, such as digitoxigenin, has been a subject of investigation to generate novel derivatives and to convert cardenolides from the A series to the clinically significant C series. thieme-connect.com In cellular systems, particularly involving microorganisms like filamentous fungi, metabolic pathways play a crucial role in modifying the structure of these compounds. Fungi are often preferred for large-scale biotransformation due to their higher biomass growth rates compared to plant cell cultures. scielo.brresearchgate.net

The primary metabolic pathways observed in the biotransformation of digitoxigenin involve hydroxylation and oxidation. For instance, the fungus Cochliobolus lunatus has been shown to hydroxylate digitoxigenin at various positions, leading to the formation of 1β-hydroxydigitoxigenin, 7β-hydroxydigitoxigenin, and 8β-hydroxydigitoxigenin. thieme-connect.com It also facilitates the oxidation of digitoxigenin to digitoxigenone. thieme-connect.com Similarly, Fusarium ciliatum can hydroxylate digitoxigenin at the 12β-position to produce digoxigenin, and also oxidize it to form digoxigenone and digitoxigenone. scielo.brresearchgate.netresearchgate.net

These metabolic conversions are significant as they can alter the biological activity of the parent compound. For example, some glycosides of 1β-hydroxydigitoxigenin have demonstrated potent in vitro activity against certain cancer cell lines. thieme-connect.com The metabolic pathways are essentially a series of enzyme-catalyzed reactions. wikipedia.org In the context of cellular metabolism, these pathways are broadly categorized as anabolic (synthesis of molecules) or catabolic (breakdown of molecules). wikipedia.org The biotransformation of digitoxigenin falls under catabolic pathways, where the initial compound is broken down or modified to produce various metabolites.

The sequence of product formation can provide insights into the enzymatic processes involved. A kinetic study of the biotransformation of digitoxigenin by F. ciliatum indicated that digitoxigenone was the first product to be formed, followed by the hydroxylated derivatives, digoxigenin and digoxigenone. researchgate.net This suggests the involvement of distinct enzymes in the hydroxylation at the 12β-position and the oxidation at the C-3 position of digitoxigenin. researchgate.net

Role of Cytochrome P450 Enzymes in Compound Metabolism

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are central to the metabolism of a wide array of compounds, including steroids. nih.govchemisgroup.us These enzymes are primarily located in the endoplasmic reticulum and are involved in Phase I metabolism, which typically involves the introduction or exposure of functional groups, such as hydroxyl groups, through oxidation. chemisgroup.usufl.edu

In the context of steroid metabolism, CYP enzymes play a critical role in biosynthesis and transformation. ufl.edu For example, CYP17A1 is a key enzyme in the steroidogenic pathway, exhibiting both 17α-hydroxylase and 17,20-lyase activities, which are essential for the production of various steroid hormones. nih.gov The hydroxylation of digitoxigenin by fungal species is indicative of the activity of cytochrome P450-like enzymes. Fungi like Cochliobolus lunatus and Fusarium ciliatum are known to possess hydroxylating capabilities similar to those of CYP enzymes. thieme-connect.comscielo.br

The process of hydroxylation is a hallmark of CYP-mediated reactions. These enzymes catalyze the introduction of an oxygen atom into a substrate molecule, often resulting in hydroxylated metabolites. chemisgroup.us The biotransformation of digitoxigenin to its hydroxylated derivatives, such as 1β-hydroxydigitoxigenin, 7β-hydroxydigitoxigenin, 8β-hydroxydigitoxigenin, and digoxigenin, by fungi strongly suggests the involvement of cytochrome P450 monooxygenases. thieme-connect.comfrontiersin.org The regioselectivity of these hydroxylation reactions is a key characteristic of enzymatic catalysis, where specific positions on the steroid nucleus are targeted.

The activity of CYP enzymes is dependent on a co-factor, cytochrome P450 reductase (POR), which transfers electrons from NADPH to the CYP enzyme, enabling the catalytic cycle. wikipedia.org The entire system, often referred to as a mixed-function oxidase system, is crucial for the metabolism of a vast number of xenobiotics and endogenous compounds. chemisgroup.us

Kinetic Analysis of Metabolizing Enzymes

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions and provides valuable information about the catalytic mechanism and the factors that influence enzyme activity. wikipedia.org Key kinetic parameters, K_m (Michaelis constant) and V_max (maximum reaction rate), are determined to understand the affinity of an enzyme for its substrate and its maximum catalytic efficiency. bioivt.com

For instance, a kinetic study of the biotransformation of digitoxigenin by Fusarium ciliatum revealed the temporal sequence of product formation, suggesting the involvement of different enzymes for hydroxylation and oxidation. researchgate.net This type of analysis, which monitors the concentration of substrates and products over time, is a fundamental aspect of enzyme kinetics.

Kinetic analyses of related steroid-metabolizing enzymes, such as 17β-hydroxysteroid dehydrogenase (17β-HSD), have been used to identify multiple enzyme forms with different substrate specificities and kinetic properties. nih.gov Similarly, kinetic studies of bovine P450(17α,lyase) have elucidated the regulation of successive hydroxylation and lyase reactions by the dissociation rates of the intermediate metabolites. nih.gov These studies highlight the importance of kinetic analysis in dissecting complex metabolic pathways.

The determination of K_m and V_max for the enzymes responsible for the formation of this compound would provide quantitative measures of their catalytic performance. This involves incubating the enzyme with varying concentrations of the substrate (digitoxigenin) and measuring the initial reaction rates. bioivt.com Such data is essential for optimizing biotransformation processes for the production of desired metabolites.

The table below presents a hypothetical representation of kinetic data that could be obtained from such an analysis.

| Enzyme Source | Substrate | Product | K_m (µM) | V_max (nmol/min/mg protein) |

| Cochliobolus lunatus | Digitoxigenin | This compound | Data not available | Data not available |

| Fusarium ciliatum | Digitoxigenin | Digoxigenin | Data not available | Data not available |

Chemical Synthesis and Rational Design of 17 Hydroxydigitoxigenin Derivatives

Strategies for Total Synthesis of the Cardanolide (B1197209) Core

The total synthesis of the cardenolide scaffold is a formidable task due to its dense stereochemical complexity and multiple oxygenation sites. nih.gov Over the years, chemists have developed several innovative strategies to construct this core structure.

Early approaches often relied on linear sequences, but modern syntheses prioritize convergence and efficiency. One notable strategy involves a tandem Michael/aldol (B89426) reaction sequence to build the C/D ring system. nih.gov For instance, the Nagorny group developed a Cu(OTf)₂-catalyzed asymmetric Michael reaction followed by tandem aldol cyclizations, which allows for the rapid assembly of a highly functionalized cardenolide skeleton in just seven linear steps. researchgate.netacs.org This approach has been successfully applied to the total synthesis of complex cardenolides like 19-hydroxysarmentogenin. acs.orgresearchgate.net

Another powerful method is the use of metallacycle-mediated annulative cross-couplings. The Micalizio group demonstrated a strategy that first constructs the C/D ring system through a coupling reaction between an alkyne and a chiral enyne, followed by the formation of the C5-C6 bond to complete the steroid framework. nih.gov This allows access to either enantiomeric series of the steroid. researchgate.net More recent innovations include late-stage C-H oxidation methods, which enable the direct installation of hydroxyl groups, such as at the C12 position, on a pre-formed steroid skeleton. nih.gov

| Strategy | Key Reactions | Notable Feature | Reference Syntheses | Source |

|---|---|---|---|---|

| Asymmetric Michael/Aldol Cascade | Cu(II)-catalyzed asymmetric Michael addition; Intramolecular aldol cyclization | Rapid, scalable, and enantioselective assembly of a functionalized core. | 19-Hydroxysarmentogenin, Trewianin Aglycone | researchgate.netacs.org |

| Metallacycle-Mediated Annulation | Metallacycle-mediated annulative cross-coupling; Vinylcyclopropane rearrangement | Enantiospecific access to novel steroids with flexibility for functionalization. | ent-Steroid series | nih.govresearchgate.net |

| Convergent Radical Cyclization | Acetal tether formation; 6-exo radical cyclization; Aldol reaction | Convergent coupling of AB-ring and D-ring fragments. | Ouabagenin, Trewianin | researchgate.net |

Semisynthetic Approaches from Naturally Occurring Precursors

Given the complexity of total synthesis, semisynthesis starting from readily available natural steroids is an attractive and widely used alternative. This approach leverages the existing stereochemically defined core of a natural product, reducing the number of synthetic steps required to reach the target molecule.

Digitoxigenin (B1670572), the aglycone of the cardiac glycoside digitoxin (B75463), is a common starting material. acs.orgnih.gov It can be isolated from plants of the Digitalis genus. nih.gov Another cost-effective precursor is epi-androsterone, which possesses the desired 5α stereochemistry found in some cardenolides.

Key transformations in semisynthetic routes include:

Installation of the C14-hydroxyl group: This is often a challenging step. The Mukaiyama oxidation is a frequently used method to introduce the required 14β-hydroxy group with the correct stereoselectivity. nih.gov

Construction of the C17-butenolide ring: Starting from a C17-ketone, the lactone ring can be installed using various methods. The Stille cross-coupling reaction is a modern and efficient technique for this purpose. nih.gov An alternative is the use of the Bestmann ylide to form the butenolide intermediate. biorxiv.org

Glycosylation: The C3-hydroxyl group is a common site for modification. Palladium-catalyzed glycosylation reactions have been developed to attach sugar moieties with high diastereoselectivity, enabling the synthesis of various cardiac glycosides from the aglycone precursor. acs.org

Directed Chemical Modification at the 17-Position and Peripheral Sites

The rational design of novel 17-hydroxydigitoxigenin derivatives involves precise chemical modifications to the parent structure to modulate biological activity. These modifications target the key pharmacophoric elements: the hydroxyl groups, the lactone ring, and the steroid nucleus.

The hydroxyl groups on the steroid scaffold, particularly at the C3 position, are primary targets for derivatization. Functionalization at this site, most commonly through glycosylation, can significantly impact the compound's properties. nih.gov Semisynthetic strategies have been developed to create libraries of analogues with different sugar units. For example, digitoxigenin has been derivatized with α-L-rhamnopyranoside and α-L-amicetopyranoside to generate novel compounds with altered cytotoxic profiles. nih.gov The de novo synthesis of unique carbohydrate moieties, followed by their attachment to the steroid aglycone via methods like palladium-catalyzed glycosylation, provides access to a wide range of derivatives not found in nature. acs.orgnih.gov

The α,β-unsaturated lactone ring at C17 is essential for the cardiotonic activity of these compounds. pnas.orgresearchgate.net Modifications to this ring can lead to derivatives with novel properties. Research has shown that adding substituents to the lactone can alter biological activity. For example, the addition of a styrene (B11656) group to the lactone ring of digoxin (B3395198) yielded 21-benzylidene digoxin, a synthetic cardenolide with a distinct biological profile, including the ability to up-regulate Na,K-ATPase expression in certain cancer cells. plos.org Other modifications include replacing the lactone's oxygen atom with other heteroatoms or replacing the entire ring with alternative heterocyclic systems or functional groups like vinylogous guanylhydrazones. mdpi.comacs.org Stereochemical control at C17 during the synthesis is critical, often influenced by the choice of reagents and protecting groups used in preceding steps, such as the hydrogenation of a Δ¹⁶ double bond.

| Modification Site | Type of Modification | Example | Purpose/Outcome | Source |

|---|---|---|---|---|

| C3-OH | Glycosylation | Attachment of rhamnose or amicetose (B1208693) to digitoxigenin | Create novel glycosides with altered cytotoxic selectivity. | nih.gov |

| C17-Lactone | Addition of Substituent | Formation of 21-benzylidene digoxin | Generate new properties, such as altered protein expression. | plos.org |

| C17-Lactone | Ring Replacement | Replacement with a 17β-guanylhydrazone chain | Explore bioisosteres of the lactone ring for Na+,K+-ATPase inhibition. | acs.org |

| C19-Methyl | Oxidation | Conversion of C19-methyl to an aldehyde group | Enhance biological activity. | researchgate.net |

| C5 | Hydroxylation | Introduction of a C-5β hydroxyl group | Improve biological effect. | researchgate.net |

Development of Novel Synthetic Methodologies for Cardiotonic Steroid Scaffolds

The pursuit of more efficient and versatile routes to cardiotonic steroids has driven the development of novel synthetic methodologies. These modern approaches often provide solutions to long-standing chemical challenges, such as the regioselective functionalization of inert C-H bonds.

A significant breakthrough has been the emergence of chemoenzymatic synthesis. biorxiv.org This strategy combines the precision of biocatalysis with the flexibility of chemical synthesis. Researchers have identified and engineered cytochrome P450 enzymes, such as a novel C14α-hydroxylase (CYP14A) from Cochliobolus lunatus, that can perform highly regioselective hydroxylation on the steroid core. biorxiv.org A modular approach involves using this enzyme to produce a C14α-hydroxylated steroid intermediate, which can then be chemically converted through dehydration and subsequent hydration steps to install the desired C14β-hydroxyl group, as demonstrated in a synthesis of digitoxigenin. biorxiv.org Microbial biotransformation is another powerful tool, using fungal strains to introduce hydroxyl groups at various positions on the steroid nucleus with high regio- and stereoselectivity. nih.gov

In parallel, advances in catalysis continue to provide new tools. Late-stage C-H oxidation, using reagents that can selectively functionalize specific positions on the complex steroid scaffold, offers a way to streamline synthetic routes by avoiding the need for lengthy protecting group manipulations. nih.govnih.gov These cutting-edge methods not only make the synthesis of known cardenolides like this compound more practical but also open the door to the creation of previously inaccessible analogues for biological evaluation.

| Methodology | Description | Key Advantage | Application Example | Source |

|---|---|---|---|---|

| Chemoenzymatic Synthesis | Combines biocatalytic steps (e.g., enzymatic hydroxylation) with chemical transformations. | High regio- and stereoselectivity for difficult reactions like C-H functionalization. | Use of an engineered P450 for C14α-hydroxylation en route to digitoxigenin. | biorxiv.org |

| Late-Stage C-H Oxidation | Direct functionalization of C-H bonds on a complex, fully-formed steroid skeleton. | Increases synthetic efficiency by avoiding de novo construction or protecting groups. | Introduction of a C12-hydroxyl group on a steroid core. | nih.gov |

| Advanced Asymmetric Catalysis | Use of chiral catalysts (e.g., copper-based) to control stereochemistry in key ring-forming reactions. | Enables scalable and highly enantioselective synthesis of the cardanolide core. | Nagorny's synthesis of 19-hydroxysarmentogenin. | researchgate.netacs.org |

| Microbial Biotransformation | Use of fungal or bacterial cultures to perform specific chemical modifications. | Can produce "natural" metabolites under mild conditions that are hard to achieve chemically. | Hydroxylation of steroid precursors by Alternaria species. | nih.gov |

Catalyst Development for Efficient Transformations

The intricate stereochemistry of the cardenolide scaffold, with its characteristic cis-C/D ring junction and specific hydroxyl group orientations, necessitates powerful and selective catalytic methods. Researchers have developed a range of catalysts to facilitate key transformations in the synthesis of cardenolides and their aglycones, including derivatives of this compound.

One notable advancement is the use of copper(II)-Box complexes as catalysts in enantioselective tandem Michael/Aldol reactions. This methodology has proven effective in constructing the core structure of cardiotonic steroids. nih.gov The reaction cascade allows for the formation of multiple carbon-carbon bonds in a single operation, establishing the crucial stereocenters of the steroid nucleus with high control. nih.gov

Palladium-based catalysts have also been instrumental. The Stille coupling, catalyzed by palladium complexes like Pd(PPh₃)₄, is employed to attach the butenolide ring to the C-17 position of the steroid core. mdpi.comnih.gov Another key palladium-catalyzed reaction is the Saegusa–Ito oxidation, which is used to introduce unsaturation into the steroid skeleton. mdpi.comnih.gov A catalytic variant of this reaction, using palladium(II) acetate (B1210297) under an oxygen atmosphere, represents a significant improvement over protocols requiring stoichiometric amounts of the metal. mdpi.comnih.gov

Furthermore, other transition metals have been utilized for specific transformations. Manganese(II) acetylacetonate (B107027) (Mn(acac)₂) has been used to catalyze Mukaiyama hydration reactions, a key step in introducing the 14β-hydroxyl group characteristic of cardenolides. mdpi.comnih.gov In some synthetic routes, dual catalytic systems, such as a combination of Palladium and Nickel catalysts, have been employed for complex cyclization reactions like the Ullman coupling. nih.gov

The field of biocatalysis also offers promising avenues. Enzymes known as PRISEs (progesterone-5β-reductase/iridoid synthase-like enzymes) are involved in the natural biosynthesis of cardenolides. db-thueringen.demdpi.com These enzymes catalyze the reduction of C=C double bonds in α,β-unsaturated carbonyl compounds, a key step in forming the steroid backbone. db-thueringen.demdpi.com Research into these enzymes, including modifying their catalytic properties through site-directed mutagenesis, opens the door to using them as highly specific catalysts in synthetic or semi-synthetic routes to cardenolide derivatives. db-thueringen.demdpi.com

| Catalytic Transformation | Catalyst / Reagent | Substrate Type | Key Bond Formed / Transformation | Ref |

| Michael/Aldol Cascade | Copper(II)-Box Complex | Enone & Nucleophile | C-C bonds for steroid core | nih.gov |

| Stille Coupling | Pd(PPh₃)₄ | Vinyl Iodide & Stannylated Butenolide | C-C bond (attaching lactone ring) | mdpi.comnih.gov |

| Saegusa–Ito Oxidation | Palladium(II) Acetate / O₂ | Trimethylsilylenol ether | C=C bond (enone formation) | mdpi.comnih.gov |

| Mukaiyama Hydration | Mn(acac)₂ / PhSiH₃ | Alkene (Δ¹⁴,¹⁵) | C-O bond (tertiary alcohol formation) | mdpi.comnih.gov |

| Ullman Coupling | Pd/Ni dual catalytic system | Vinyl Bromide & Vinyl Triflate | C-C bond (intramolecular cyclization) | nih.gov |

| C=C Bond Reduction | PRISEs (Biocatalyst) | α,β-unsaturated enones | C-H bond (steroid backbone formation) | db-thueringen.demdpi.com |

Green Chemistry Principles in Cardenolide Synthesis

The synthesis of complex molecules like cardenolides has traditionally involved lengthy routes with significant waste generation. The principles of green chemistry aim to address these shortcomings by promoting more sustainable and environmentally benign synthetic practices. rsc.org

A key principle is the use of catalytic reactions, which reduces the need for stoichiometric reagents and often leads to higher efficiency and selectivity, thereby minimizing waste. kit.edu The development of catalytic Saegusa-Ito oxidations using oxygen as the terminal oxidant, for instance, is a greener alternative to methods requiring stoichiometric amounts of palladium acetate. mdpi.comnih.gov

Atom economy, which maximizes the incorporation of atoms from the starting materials into the final product, is another central tenet. kit.edu Multi-component reactions, where three or more reactants combine in a single step, are inherently more atom-economical than linear, multi-step syntheses. kit.edu The tandem Michael/aldol reaction approach to the cardenolide core is an example of a reaction cascade that improves atom economy. nih.gov

The use of renewable resources and biocatalysis aligns with green chemistry goals. Research into the biosynthetic pathways of cardenolides in plants like Digitalis has identified key enzymes, such as those from the CYP87A family, that are responsible for producing the pregnenolone (B344588) precursor. mpg.de Harnessing these natural catalysts or engineering microorganisms to perform key synthetic steps could lead to more sustainable production methods for this compound and its derivatives, reducing the reliance on complex and resource-intensive chemical syntheses. mpg.de

Furthermore, green chemistry encourages the use of safer solvents and reaction conditions. While many complex organic syntheses still rely on traditional organic solvents, ongoing research focuses on finding more environmentally friendly alternatives. The development of robust catalysts that can function in water or other green solvents is a major goal in sustainable chemistry. rsc.org The ultimate aim is to design synthetic routes that are not only efficient and high-yielding but also have a minimal environmental footprint. rsc.org

Molecular and Cellular Mechanisms of Action of 17 Hydroxydigitoxigenin

Primary Molecular Targets: Focus on Na+/K+-ATPase Interactions

The principal molecular target for 17-Hydroxydigitoxigenin and all cardiac glycosides is the Na+/K+-ATPase, an essential transmembrane enzyme found in all animal cells. jst.go.jp This enzyme, often referred to as the sodium-potassium pump, is responsible for actively transporting sodium (Na+) and potassium (K+) ions across the cell membrane against their concentration gradients, a process critical for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes. jocmr.orgcvphysiology.com The Na+/K+-ATPase is a heterodimeric protein composed of a catalytic α-subunit and a glycosylated β-subunit, with some tissues also expressing a regulatory FXYD protein (γ-subunit). jocmr.orgau.dk

Cardiac glycosides bind to a specific site on the extracellular face of the α-subunit. nih.govfrontiersin.org The structural features of the cardenolide, including the steroid nucleus and the unsaturated lactone ring at the C-17 position, are crucial for this binding and subsequent inhibition. mdpi.com

The Na+/K+-ATPase α-subunit exists in multiple isoforms (e.g., α1, α2, α3), which are expressed in a tissue-specific manner and exhibit different affinities for cardiac glycosides. mdpi.comphysiology.org These isoforms can be combined with different β-subunits, leading to a variety of functional enzymes with distinct kinetic properties. physiology.org The α1 isoform is ubiquitously expressed and considered the general "housekeeping" enzyme, while α2 and α3 are more prevalent in excitable tissues like the heart and nervous system. physiology.org

Different cardiac glycosides display varying degrees of selectivity for these isoforms. nih.gov For instance, ouabain (B1677812) generally shows higher affinity for α2 and α3 isoforms compared to α1 in many species, whereas digoxin (B3395198) can exhibit moderate selectivity for the α2 isoform. nih.gov The affinity of a cardiac glycoside for the Na+/K+-ATPase is a key determinant of its potency. While specific binding kinetic data for this compound across all isoforms is not extensively documented, studies on closely related compounds provide insight. For example, a compound identified as 22-hydroxy-digitoxigenin, a derivative of the same aglycone, was found to inhibit the Na+/K+ pump in sheep cardiac Purkinje fibres with a concentration for half-maximal inhibition (K'D) of approximately 10⁻⁶ M. nih.gov

The table below illustrates the concept of isoform-specific affinity using data for well-characterized cardiac glycosides.

| Compound | Isoform | Reported Affinity/Inhibition | Cell/Tissue System |

| Digoxin | α2 > α1 | Moderate α2:α1 selectivity | H1299 Cells |

| Ouabain | α1/α3 > α2 | Moderate α1/α3:α2 selectivity | H1299 Cells |

| 22-hydroxy-digitoxigenin | Not specified | K'D ≈ 1.0 µM | Sheep Cardiac Purkinje Fibres |

This table is for illustrative purposes. Data is compiled from various sources and methodologies. nih.govnih.gov

The function of the Na+/K+-ATPase involves a cycle of conformational changes, famously described by the Albers-Post model. The enzyme alternates between two principal conformations: E1, which has a high affinity for intracellular Na+ and ATP, and E2, which has a high affinity for extracellular K+. au.dk

The binding of cardiac glycosides like this compound occurs when the enzyme is in the E2 conformation, specifically the phosphorylated E2-P state, which is open to the extracellular side. frontiersin.orgarvojournals.org The ligand binds to a pocket formed by several transmembrane helices of the α-subunit. mdpi.com This binding stabilizes the E2-P conformation, effectively "locking" the enzyme and preventing it from completing its pumping cycle—namely, it cannot dephosphorylate, bind K+, and return to the E1 conformation. arvojournals.orgnih.gov This stabilization of an inactive state is the molecular basis for the inhibition of the pump's ion-translocating activity. frontiersin.org

The direct and immediate consequence of Na+/K+-ATPase inhibition by this compound is the cessation of active ion transport. The pump normally expels three Na+ ions from the cell for every two K+ ions it brings in, a process powered by the hydrolysis of one molecule of ATP. jst.go.jpjocmr.org When inhibited, this electrogenic exchange stops.

This leads to a gradual but significant shift in the transmembrane ion gradients. The intracellular concentration of Na+ increases as it is no longer effectively pumped out, while the intracellular K+ concentration decreases as its uptake is halted. cvphysiology.com This disruption of the primary Na+ and K+ gradients, which are fundamental to numerous cellular processes, is the pivotal event that triggers the downstream effects of the compound. jocmr.orgnih.gov

Downstream Cellular Signaling Pathway Perturbations

Beyond the direct inhibition of ion transport, the binding of cardiac glycosides to Na+/K+-ATPase initiates intracellular signaling cascades. The enzyme acts as a signal transducer, where the interaction with a ligand like this compound can trigger cellular responses independent of changes in ion concentrations. frontiersin.orgmdpi.com

One of the most significant downstream consequences of Na+/K+-ATPase inhibition is the alteration of intracellular calcium (Ca2+) homeostasis. The rise in intracellular Na+ concentration directly affects the activity of the sodium-calcium exchanger (NCX), a secondary active transporter that typically uses the electrochemical gradient of Na+ to extrude Ca2+ from the cell.

As the intracellular Na+ level rises, the gradient that drives the NCX is reduced. This diminishes the exchanger's ability to pump Ca2+ out of the cell. plos.org In some cases, the gradient can even reverse, causing the NCX to import Ca2+ into the cell. researchgate.net The net result is a significant increase in the intracellular Ca2+ concentration. mdpi.complos.org This elevation in cytosolic Ca2+, a critical second messenger, subsequently activates a multitude of calcium-dependent enzymes and pathways, including those involved in muscle contraction and cell signaling. researchgate.net

The Na+/K+-ATPase is not just a pump but also a scaffold protein that interacts with other signaling molecules. When a cardiac glycoside binds to the enzyme, it can induce conformational changes that trigger these associated pathways. researchgate.net This signaling function can occur at concentrations lower than those required to fully inhibit the pump's transport activity.

A key pathway activated by this mechanism is the mitogen-activated protein kinase (MAPK) cascade. mdpi.comnih.gov The binding of a cardiac glycoside can lead to the activation of Src, a non-receptor tyrosine kinase that associates with the Na+/K+-ATPase. frontiersin.orgmdpi.com Activated Src can then transactivate the epidermal growth factor receptor (EGFR), which in turn initiates the Ras-Raf-MEK-ERK signaling cascade. rndsystems.comthermofisher.com The ERK (extracellular signal-regulated kinase) proteins are members of the MAPK family that, once activated, can translocate to the nucleus to regulate gene expression involved in processes like cell proliferation and differentiation. rndsystems.comnih.gov Activation of other signaling molecules like protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K) has also been reported. frontiersin.org

Regulation of Gene and Protein Expression Profiles in Cellular Models

Gene expression is a highly regulated process where the genetic information stored in DNA is converted into functional products like proteins or RNA. embopress.orgembopress.orgpressbooks.pub This regulation is crucial for cellular function and can be altered by external compounds. pressbooks.pub The study of how a compound affects the expression of genes and proteins can reveal its mechanism of action. nih.gov

Based on available scientific literature, there is currently a lack of specific research data detailing the effects of this compound on the regulation of gene and protein expression profiles in any cellular models. Studies using techniques such as Northern blot, Western blot, microarray, or proteomic analysis to create a comprehensive profile of up- or down-regulated genes and proteins following treatment with this compound are not present in the reviewed literature.

Structure Activity Relationship Sar Elucidation for 17 Hydroxydigitoxigenin Analogs

Comprehensive Analysis of the 17-Hydroxyl Group's Contribution to Biological Activity

The substituent at the C-17 position of the steroid nucleus plays a pivotal role in the biological activity of cardenolides. For 17-Hydroxydigitoxigenin, the presence and orientation of the hydroxyl group are significant. While the aglycone part of cardiac glycosides, particularly the lactone ring at C-17, is essential for activity, modifications at this position can modulate potency. nuph.edu.ua The introduction of a hydroxyl group at C-17, as in this compound, can influence the binding affinity to the Na+/K+-ATPase.

Stereochemical Influence of Hydroxyl Group Orientations on Receptor Binding

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. In cardiac glycosides, the orientation of hydroxyl groups on the steroid nucleus significantly impacts their binding to the Na+/K+-ATPase. The β-orientation of the side chain at C-17 is a strict requirement for activity; 17α-cardenolides are inactive. nuph.edu.uaquizgecko.com

The fusion of the rings in the steroid core also contributes to the molecule's specific three-dimensional shape, which is crucial for its biological function. uconn.edu The A/B and C/D ring junctions are typically in a cis conformation, while the B/C junction is trans, giving the steroid core a characteristic curved shape. uconn.edumdpi.comiosrjournals.org The spatial positioning of hydroxyl groups at various positions, such as C-3 and C-14, is also important. nuph.edu.uaamu.edu.az While replacement of the C-3 and C-14 hydroxyls with hydrogen atoms only slightly reduces potency, their presence and orientation are generally conserved in active natural cardiac glycosides. nuph.edu.ua The stereochemistry of the 17-hydroxyl group in this compound would be expected to conform to these general principles to maintain significant biological activity.

Elucidation of Pharmacophoric Requirements for Na+/K+-ATPase Inhibition

The pharmacophore of a drug molecule represents the essential three-dimensional arrangement of functional groups required for biological activity. For cardiac glycosides that inhibit the Na+/K+-ATPase, several key pharmacophoric features have been identified. The primary target of these compounds is the Na+/K+-ATPase, a transmembrane protein that maintains cellular ion gradients. mdpi.comwikipedia.orgresearchgate.net Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium and enhanced cardiac contractility. mdpi.complos.org

Key pharmacophoric elements for Na+/K+-ATPase inhibition include:

The Steroid Nucleus: The rigid, polycyclic steroid core serves as the scaffold for the other functional groups. wikipedia.org

The Unsaturated Lactone Ring: An unsaturated five-membered (cardenolide) or six-membered (bufadienolide) lactone ring at the C-17β position is crucial for activity. nuph.edu.uaamu.edu.az Saturation of this ring significantly reduces potency. nuph.edu.ua

Hydroxyl Groups: Specific hydroxyl groups, particularly at C-3β and C-14β, are important for binding. nuph.edu.uanih.gov

Ring Junctions: The characteristic cis-trans-cis fusion of the A/B, B/C, and C/D rings is essential for the correct three-dimensional shape. nuph.edu.uaiosrjournals.orgamu.edu.az

The structure of this compound aligns with these general pharmacophoric requirements, suggesting its mechanism of action involves the inhibition of the Na+/K+-ATPase.

Role of the Lactone Ring Structure on Potency and Specificity

The lactone ring attached at the C-17 position is a hallmark of cardiac glycosides and is indispensable for their biological activity. nuph.edu.uaamu.edu.az The nature of this ring distinguishes cardenolides (five-membered unsaturated lactone) from bufadienolides (six-membered doubly unsaturated lactone). wikipedia.org Opening of the lactone ring, for instance by strong alkali, results in a complete loss of activity. nuph.edu.ua

The potency of cardiac glycosides is highly dependent on the integrity of the unsaturated lactone ring. Saturation of the double bond within the butenolide ring of cardenolides leads to a tenfold reduction in potency. nuph.edu.ua Furthermore, the β-orientation of the lactone ring at C-17 is an absolute requirement for activity. nuph.edu.uaquizgecko.com Modifications to the lactone ring, such as the introduction of a hydroxyl group as in this compound, can influence the potency and potentially the specificity of the compound by altering its interaction with the binding site on the Na+/K+-ATPase. Studies on ouabain (B1677812) analogs have shown that modifications to the lactone ring have a more significant impact on potency than changes to the sugar moiety, but less than modifications to the steroid core. acs.org

Impact of Steroid Nucleus Substitutions on Cellular Responses

Substitutions on the steroid nucleus of cardiac glycosides have a profound effect on their pharmacological properties and cellular responses. The number and position of hydroxyl groups influence the molecule's polarity, which in turn affects its distribution and metabolism. nuph.edu.ua A higher number of hydroxyl groups generally leads to a more rapid onset of action and faster elimination from the body. quizgecko.com

For example, the only structural difference between digoxin (B3395198) and digitoxin (B75463) is an additional hydroxyl group at C-12 in digoxin, which alters its pharmacokinetic profile. uconn.edu The introduction of a hydroxyl group at C-16 has been shown to decrease activity in some cases. amu.edu.az Conversely, hydroxylation at C-11 and C-12 can increase activity. amu.edu.az These findings highlight the sensitivity of the biological response to even minor structural changes on the steroid core. Therefore, the 17-hydroxyl group in this compound, in conjunction with other substitutions on the steroid nucleus, will collectively determine its unique cellular response profile. Structure-activity relationship studies indicate that modifications to the steroid core have the greatest impact on the potency of cardiac glycosides. acs.org

Computational Approaches in SAR Studies

Computational methods have become invaluable tools in modern drug discovery and for understanding structure-activity relationships. gardp.orgoncodesign-services.com These approaches allow for the visualization and analysis of molecular interactions at an atomic level, providing insights that can guide the design of new compounds.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. oncodesign-services.com In the context of this compound, docking studies can be used to model its interaction with the binding site of the Na+/K+-ATPase. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

For instance, molecular docking of digoxin with Na+/K+-ATPase has shown that its hydroxyl groups can form hydrogen bonds with specific amino acid residues in the binding pocket. nih.gov Similarly, docking studies of ouabain analogs have demonstrated that potent inhibitors adopt a specific orientation within the binding site, stabilized by both hydrophobic and hydrogen bonding interactions. acs.org Molecular dynamics simulations can further complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the predicted binding mode. These computational approaches can be instrumental in rationalizing the observed biological activities of this compound and its analogs and in predicting the potential effects of further structural modifications.

Advanced Analytical Characterization of 17 Hydroxydigitoxigenin

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental technique for the separation of compounds from a mixture. numberanalytics.com The principle of chromatography is based on the differential partitioning of analytes between a stationary phase and a mobile phase. numberanalytics.com For a compound like 17-Hydroxydigitoxigenin, various chromatographic methods can be employed, each with its own advantages.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of cardiac glycosides due to its high resolution and sensitivity. researchgate.netijpsjournal.com This technique is well-suited for the quantification of this compound in various samples. ijpsjournal.com

Reversed-phase HPLC is the most common approach for the separation of cardenolides. ijpsjournal.com In this mode, a non-polar stationary phase, typically a C18 or C8 bonded silica, is used in conjunction with a polar mobile phase. ijpsjournal.comscribd.com The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. ijpsjournal.com The pH of the mobile phase can be adjusted with buffers to ensure the stability and optimal retention of the analyte. ijpsjournal.com

The separation of cardiac glycosides is influenced by the polarity of the aglycone and the nature and number of sugar moieties. For aglycones like this compound, the elution order is dependent on their hydroxylation pattern. Generally, an increase in the number of hydroxyl groups decreases the retention time on a reversed-phase column.

Detection of this compound after HPLC separation can be achieved through various detectors. A Diode Array Detector (DAD) or a UV-Vis detector is commonly used, as the α,β-unsaturated lactone ring in cardenolides exhibits a characteristic UV absorbance. ijpsjournal.com For enhanced sensitivity and selectivity, fluorescence detection can also be employed. ijpsjournal.com

A typical HPLC method for the analysis of cardiac glycosides is precise, reproducible, and can be validated according to international guidelines, assessing parameters like linearity, accuracy, precision, and limits of detection and quantification. researchgate.netejgm.co.uk

Table 1: Illustrative HPLC Parameters for Cardenolide Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Detector | Diode Array Detector (DAD) or UV-Vis |

| Detection Wavelength | ~220 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) is another powerful separation technique, though its application to non-volatile and thermally labile molecules like this compound requires a derivatization step to increase their volatility and thermal stability. numberanalytics.commdpi.com GC offers high resolution and sensitivity, particularly when coupled with a mass spectrometer. bibliotekanauki.pl

The principle of GC involves the separation of volatile compounds in a gaseous mobile phase (carrier gas) as they pass through a stationary phase within a column. pfc.hr For cardiac glycosides, derivatization typically involves the conversion of polar hydroxyl groups into less polar and more volatile silyl (B83357) or acetyl esters.

Once derivatized, the sample is injected into the GC system, where it is vaporized and carried by an inert gas, such as helium or nitrogen, through a capillary column. pfc.hrshimadzu.com The separation is based on the boiling points of the compounds and their interactions with the stationary phase. pfc.hr Detection is often performed using a Flame Ionization Detector (FID) or, more commonly, a mass spectrometer (GC-MS). notulaebotanicae.ro GC-MS analysis of aglycones has been successfully used to identify compounds like digitoxigenin (B1670572) after hydrolysis from their glycosides. mdpi.com

Table 2: General GC-MS Conditions for Derivatized Steroids

| Parameter | Condition |

|---|---|

| Derivatization Agent | Silylating agents (e.g., BSTFA) or Acylating agents |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 150 °C to 300 °C) |

| Detector | Mass Spectrometer (MS) |

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines the advantages of both liquid and gas chromatography. chromatographytoday.comscispace.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographytoday.com SFC is known for its high efficiency, fast analysis times, and reduced use of organic solvents, making it an environmentally friendly "green" technique. chromatographytoday.com

SFC is particularly useful for the separation of complex mixtures and can handle a wide range of analytes, from non-polar to moderately polar compounds. chromatographytoday.comthieme-connect.de The solvating power of the supercritical fluid can be tuned by changing the pressure and temperature, or by adding a small amount of an organic modifier, such as methanol, to the mobile phase. uva.es This allows for the optimization of selectivity. scispace.com

The low viscosity of the supercritical mobile phase leads to a lower pressure drop across the column, enabling higher flow rates and faster separations compared to HPLC. thieme-connect.de SFC can be coupled with various detectors, including UV-Vis and mass spectrometry. chromatographytoday.com While specific applications for this compound are not widely documented, SFC has shown promise for the analysis of other natural products, including various glycosides. umlub.pl

Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of compounds like this compound. acs.orgacs.org It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a molecule. numberanalytics.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile, and high molecular weight compounds, including cardiac glycosides. umich.edu In ESI, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets that desolvate to produce gas-phase ions with minimal fragmentation. pnnl.gov This technique often produces multiply charged ions, which allows for the analysis of large molecules on mass analyzers with a limited m/z range. umich.edu

When coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, ESI-MS can provide highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govmdpi.com This high mass accuracy is crucial for determining the elemental composition of a compound, which is a key step in its identification. mdpi.com HR-ESI-MS has been successfully used to determine the molecular formulas of various cardenolides. mdpi.comnih.goviyte.edu.tr For this compound, HR-ESI-MS would be expected to yield a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), from which its exact mass and molecular formula can be derived. nih.gov

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique for structural elucidation that involves multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, subjected to fragmentation, and the resulting product ions are analyzed in a second mass analyzer. wikipedia.org

The fragmentation of cardenolides in MS/MS is characterized by a predictable pattern, which provides valuable structural information. nih.gov A key fragmentation pathway is the sequential loss of sugar units from the glycoside. researchgate.net The aglycone itself undergoes further fragmentation, typically through the stepwise elimination of water (hydroxyl groups). researchgate.net

This fragmentation pattern allows for the characterization of both the sugar sequence in a cardiac glycoside and the structure of the aglycone. nih.gov The fragmentation of this compound would be expected to show losses corresponding to its hydroxyl groups. By analyzing these fragmentation patterns, the structure of the molecule can be confirmed. nih.gov

Table 3: Predicted MS/MS Fragmentation Behavior of this compound

| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|

| [M+H]⁺ | [M+H - H₂O]⁺ | 18 Da | Loss of a hydroxyl group |

| [M+H]⁺ | [M+H - 2H₂O]⁺ | 36 Da | Loss of two hydroxyl groups |

| [M+H]⁺ | [M+H - 3H₂O]⁺ | 54 Da | Loss of three hydroxyl groups |

Note: This table is predictive and based on the known fragmentation patterns of similar cardenolides.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated analytical methods, which couple a separation technique with a detection technique, are powerful tools for the analysis of compounds within complex mixtures. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are particularly valuable for the characterization of steroid-like molecules such as this compound. perkinelmer.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a preferred method for analyzing non-volatile and thermally labile compounds like this compound. perkinelmer.comthermofisher.com The process begins with the separation of the analyte from a sample matrix using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). thermofisher.commeasurlabs.com The separation is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve ionization.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique used for such molecules, as it minimizes fragmentation and preserves the molecular ion. perkinelmer.com In the tandem mass spectrometer (e.g., a triple quadrupole), the first quadrupole selects the precursor ion (the protonated molecule, [M+H]⁺, or another adduct). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer. This process provides a highly specific and sensitive fragmentation pattern that is characteristic of the molecule's structure, enabling both identification and quantification even at very low concentrations. perkinelmer.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for intact cardenolides due to their low volatility, GC-MS can be employed for the analysis of this compound following a derivatization step. nih.gov Derivatization, such as silylation of the hydroxyl groups, increases the volatility and thermal stability of the molecule, making it suitable for GC analysis. nih.gov

In GC-MS, the derivatized analyte is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. innovatechlabs.com As components elute from the column, they are ionized, typically by electron impact (EI), which causes extensive and reproducible fragmentation. The resulting mass spectrum, or "fingerprint," can be compared against spectral libraries for identification. nih.govcmbr-journal.com GC-MS/MS can further enhance selectivity by monitoring specific fragmentation transitions, which is particularly useful for analysis in complex biological or environmental samples. apt-int.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. libretexts.org It provides unparalleled insight into the carbon-hydrogen framework and the relative orientation of atoms in three-dimensional space. For a molecule with the structural complexity of this compound, a combination of 1D and 2D NMR experiments is essential. mdpi.com

1D and 2D NMR Experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) and two-dimensional (2D) NMR experiments provide complementary information to piece together the molecular puzzle of this compound.

¹H NMR: The proton NMR spectrum reveals the chemical environment of all hydrogen atoms in the molecule. The chemical shift (δ), signal multiplicity (splitting), and integration (area under the peak) provide information about the type of proton (e.g., alcoholic, olefinic, aliphatic), the number of neighboring protons, and the relative number of protons in a given environment, respectively.

¹³C NMR: The carbon-13 NMR spectrum shows signals for each unique carbon atom. nmrdb.org The chemical shift indicates the carbon's functional group (e.g., carbonyl, olefinic, carbinol). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com It is instrumental in tracing out proton-proton connectivity within the individual rings and the side chain of the steroid nucleus.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comcolumbia.edu It is a crucial step for assigning specific proton signals to their corresponding carbon atoms in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four). sdsu.educolumbia.edu This information is vital for connecting molecular fragments that are not linked by direct proton-proton coupling, such as linking the steroid rings to each other and to the butenolide side chain through quaternary carbons.

The following table presents illustrative ¹H and ¹³C NMR chemical shift assignments for this compound, based on data for structurally similar cardenolides. Actual values would need to be confirmed by experimental analysis.

| Position | Expected ¹³C Chemical Shift (δ ppm) | Expected ¹H Chemical Shift (δ ppm, Multiplicity) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 1 | ~35-40 | m | C-2, C-3, C-10 |

| 3 | ~68-72 | m | C-1, C-2, C-4, C-5 |

| 5 | ~40-45 | m | C-4, C-6, C-10 |

| 14 | ~83-87 | - (Quaternary) | - |

| 17 | ~95-100 | - (Quaternary) | - |

| 18 | ~15-20 | s | C-12, C-13, C-14, C-17 |

| 19 | ~20-25 | s | C-1, C-5, C-9, C-10 |

| 20 | ~174-178 | - (Quaternary) | - |

| 21 | ~72-76 | m | C-20, C-22, C-23 |

| 22 | ~115-120 | m | C-20, C-21, C-23 |

Advanced NMR Techniques for Stereochemical Assignment

This compound possesses multiple stereocenters, and determining their relative and absolute configurations is a significant challenge. Advanced NMR techniques are indispensable for this purpose.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The detection of a NOE between two protons indicates they are spatially proximate (typically <5 Å). This information is critical for determining the relative stereochemistry, such as the cis/trans fusion of the rings and the orientation of substituents (axial vs. equatorial).

Residual Dipolar Couplings (RDCs): RDCs provide information on the orientation of internuclear vectors (like C-H bonds) relative to an external magnetic field. nih.gov By partially aligning the molecule in a liquid crystal medium (e.g., graphene oxide), RDCs can be measured and used to gain long-range structural and stereochemical information that is unobtainable through standard NOE or J-coupling analysis. nih.gov

Computational NMR (GIAO): In recent years, computational methods have become a powerful adjunct to experimental NMR. rsc.orgjapsonline.com By calculating the theoretical NMR chemical shifts for all possible stereoisomers of a molecule using methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach, and then comparing these calculated spectra to the experimental data, the correct stereoisomer can often be identified with a high degree of confidence. rsc.orgjapsonline.com

Vibrational Spectroscopy and Other Spectroscopic Methods (e.g., FT-IR, UV-Vis, Circular Dichroism)

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). surfacesciencewestern.com The resulting spectrum is a fingerprint of the molecule's functional groups. spectroscopyonline.com For this compound, FT-IR is excellent for confirming the presence of key structural motifs.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3200 (broad) | O-H stretch | Hydroxyl groups (-OH) |

| 3000-2850 | C-H stretch | Aliphatic CH, CH₂, CH₃ |

| ~1740-1760 | C=O stretch | α,β-Unsaturated γ-lactone |

| ~1640 | C=C stretch | Alkene in butenolide ring |

| ~1200-1000 | C-O stretch | Alcohols, ether-like lactone |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. libretexts.org This technique is particularly sensitive to conjugated systems and chromophores. The most significant chromophore in this compound is the α,β-unsaturated butenolide ring system. This conjugated system is expected to exhibit a strong absorption maximum (λmax) in the UV region, typically around 215-220 nm, corresponding to a π → π* transition. libretexts.orgazooptics.com The exact position and molar absorptivity (ε) can be influenced by the solvent and substitution pattern. libretexts.org

Future Research Trajectories and Innovations

Exploitation of Untapped Biosynthetic Pathways in Diverse Organisms

The biosynthesis of cardenolides like 17-Hydroxydigitoxigenin is a complex process, traditionally associated with plants of the Digitalis (foxglove) genus. researchgate.net However, the enzymatic machinery for creating the core steroid structure and its subsequent modifications is not exclusive to this plant family. Cardenolides are also found in other plant families, such as Apocynaceae and Brassicaceae, suggesting convergent evolution and the existence of distinct, yet-to-be-characterized biosynthetic pathways. cornell.edu Future research will focus on identifying and harnessing these untapped pathways from a wider range of organisms.

Genomic and transcriptomic analyses of diverse cardenolide-producing plants, such as those in the Erysimum or Thevetia genera, can reveal novel enzymes with unique specificities. cornell.edunih.gov For instance, the hydroxylation at the C-17 position is a critical step, and identifying the specific cytochrome P450 monooxygenases responsible in various species could provide new biocatalytic tools. nih.gov Furthermore, the exploration of endophytic fungi and bacteria associated with these plants presents a compelling opportunity. nih.gov These microorganisms may harbor genes for cardenolide modification or even complete biosynthetic pathways, offering a microbial chassis for production that circumvents the slow growth and complex cultivation of host plants. nih.gov

Table 1: Key Enzyme Classes in Cardenolide Biosynthesis and Their Potential Research Applications

| Enzyme Class | Known Function in Cardenolide Biosynthesis | Future Research Trajectory |

| Cytochrome P450s | Sterol side-chain cleavage, hydroxylation at various positions. nih.gov | Discovery of novel P450s from diverse organisms for specific hydroxylations (e.g., at C-17). |

| Progesterone (B1679170) 5β-Reductase (P5βR) | Catalyzes a key step in forming the characteristic cis-trans-cis ring fusion of the steroid core. mdpi.comoup.com | Investigating P5βR variants from different species to understand substrate specificity and evolutionary divergence. mdpi.com |

| 3β-hydroxysteroid dehydrogenase (3βHSD) | Involved in the modification of the steroid nucleus. oup.comnih.gov | Characterization of 3βHSDs from untapped plant and microbial sources for biocatalytic applications. |

| Glycosyltransferases (GTs) | Attachment of sugar moieties to the aglycone, significantly impacting bioactivity. | Mining genomes for novel GTs to generate a diverse library of glycosylated this compound derivatives. |

Integration of Synthetic Biology for Enhanced Production and Diversification

The reliance on plant extraction for this compound limits its supply and hinders derivatization. Synthetic biology offers a transformative solution by engineering microbial hosts, such as Saccharomyces cerevisiae (baker's yeast), for heterologous production. nih.gov Researchers have successfully reconstituted the initial steps of the cardenolide pathway in yeast by expressing a combination of plant, mammalian, and bacterial enzymes. nih.gov This platform allows for the production of key intermediates like pregnenolone (B344588) from simple precursors. nih.gov

Future work will involve introducing the specific downstream enzymes, particularly the yet-to-be-fully-identified hydroxylases and lactone-forming enzymes, to complete the biosynthesis of this compound. Metabolic engineering strategies will be crucial to optimize precursor flux and enhance yields. mdpi.comwindows.net This includes upregulating the mevalonate (B85504) pathway and downregulating competing pathways to channel metabolic resources toward cardenolide production. researchgate.net Moreover, synthetic biology enables the creation of novel derivatives. By introducing a curated library of heterologous P450s and glycosyltransferases, engineered yeast strains can function as platforms for generating a wide array of hydroxylated and glycosylated analogs of the parent compound, which can then be screened for improved therapeutic properties. windows.net

High-Throughput Screening Methodologies for Novel Biological Activities

Beyond its cardiotonic effects, this compound and its parent compounds are known to possess potent anticancer and immunomodulatory activities. nih.govclevelandclinic.org High-throughput screening (HTS) is essential for systematically exploring these and other potential biological functions. Modern HTS methodologies allow for the rapid testing of compounds against vast libraries of cell lines and molecular targets.